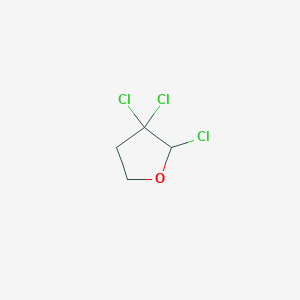

2,3,3-Trichlorotetrahydrofuran

Vue d'ensemble

Description

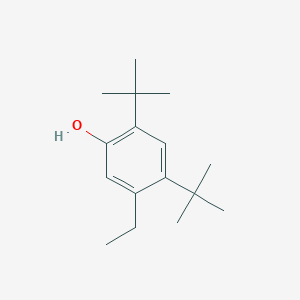

2,3,3-Trichlorotetrahydrofuran is a chlorinated derivative of tetrahydrofuran (THF), a five-membered heterocyclic compound with oxygen as the heteroatom. While the provided papers do not directly discuss 2,3,3-trichlorotetrahydrofuran, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related tetrahydrofuran derivatives, which can be informative for understanding the characteristics of 2,3,3-trichlorotetrahydrofuran.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives is a topic of significant interest due to their presence in numerous natural products and pharmaceuticals. For instance, the stereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans has been achieved using chiral catalysts, such as a titanium-BINOL complex, which facilitates the formation of multiple stereogenic centers in a one-pot process . Advances in the total synthesis of natural products featuring a 2,3,5-trisubstituted tetrahydrofuran core have been made through catalysis and cascade chemistry, with some approaches utilizing naturally available starting materials . Additionally, a three-component coupling strategy has been described for the synthesis of 2,3,5-trisubstituted tetrahydrofurans with excellent stereocontrol .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives is characterized by the presence of multiple substituents on the THF ring, which can significantly influence the compound's stereochemistry and reactivity. For example, the synthesis of a 2,5-bridged tetrahydrofuran with multiple centers of chirality has been reported, with the stereochemistry confirmed by X-ray structure analysis . The presence of substituents such as chloro groups would similarly affect the molecular geometry and electronic distribution in 2,3,3-trichlorotetrahydrofuran.

Chemical Reactions Analysis

Tetrahydrofuran derivatives participate in various chemical reactions, often as intermediates in the synthesis of complex molecules. The regioselective synthesis of trisubstituted 2,3-dihydrofurans from donor−acceptor cyclopropanes has been demonstrated, showcasing the versatility of THF derivatives in synthetic chemistry . Moreover, the reactivity of 3-chloro-4,5-dihydrofuran has been explored, revealing that it can undergo metalation and subsequent reactions to yield a range of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran derivatives are influenced by their substituents. For example, 2-methyltetrahydrofuran (2-MeTHF) is a biomass-derived solvent with a low miscibility with water, high boiling point, and remarkable stability, making it suitable for various synthetic applications . While the properties of 2,3,3-trichlorotetrahydrofuran are not directly discussed, it can be inferred that the introduction of chloro substituents would impact its polarity, boiling point, and reactivity.

Applications De Recherche Scientifique

Synthesis of 2,2,4-Trichlorobutanal : A study showed that Tetrahydrofuran can be converted into 2,2,4-trichlorobutanal using an isomerization process involving 2,3,3-trichlorotetrahydrofuran as an intermediate. This process utilized aluminum trichloride as a catalyst (Buyck, Menke, & Louagie, 2010).

Catalysed Quantitative Synthesis : Another study described the chlorination of Tetrahydrofuran in the presence of N,N-dimethyloctylamine and sulfuryl chloride, leading to the formation of 2,3,3-trichlorotetrahydrofuran. The study also explored the equilibration of this compound with 2,2,4-trichlorobutanal (Buyck & Lepeleire, 2010).

(Chlorovinyl)cyclopropanation of Enol Ethers : 2,3,3-Trichlorodiazopropene, which can be prepared from 2,3,3-trichlorotetrahydrofuran, is used for cyclopropanation reactions of a variety of alkenes (Meijere et al., 1991).

Synthesis of 2,3,5-Trisubstituted THF : This study demonstrated the stereocontrolled synthesis of 2,3,5-trisubstituted tetrahydrofurans using a two-step process that involved 2,3,3-trichlorotetrahydrofuran (Grélaud, Desvergnes, & Landais, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2,3,3-trichlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O/c5-3-4(6,7)1-2-8-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMAAFQNIDDDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339183 | |

| Record name | 2,3,3-Trichlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trichlorotetrahydrofuran | |

CAS RN |

17557-41-4 | |

| Record name | 2,3,3-Trichlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method for synthesizing 2,3,3-Trichlorotetrahydrofuran?

A: Research indicates that a highly effective method involves the catalyzed chlorination of Tetrahydrofuran. [, ] This reaction utilizes N,N-dimethyloctylamine as a catalyst and sulfuryl chloride as the chlorinating agent. [, ] The reaction proceeds in two stages, first forming trans-2,3-dichlorotetrahydrofuran, which then further reacts to yield 2,3,3-Trichlorotetrahydrofuran as the final product. [] This method boasts high yields, reaching completion in less than 22 hours. []

Q2: Can 2,3,3-Trichlorotetrahydrofuran be converted to other useful compounds?

A: Yes, 2,3,3-Trichlorotetrahydrofuran serves as a valuable precursor to various derivatives. For instance, it can be readily transformed into 2,2,4-Trichlorobutanal through isomerization. [] This reaction is effectively catalyzed by aluminum trichloride at elevated temperatures (100-140°C). [] Additionally, 2,3,3-Trichlorotetrahydrofuran can be converted to ω-substituted α,α-Dichloroaldehydes and their derivatives through reactions with formic acid or acetic acid. [, ] This process involves the formation of activated esters, which can then be further manipulated to yield the desired aldehydes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)